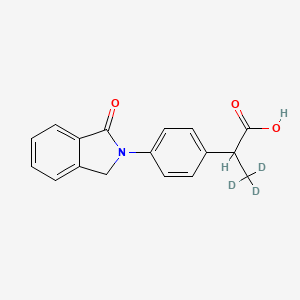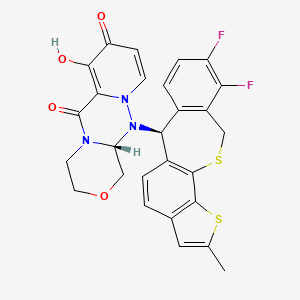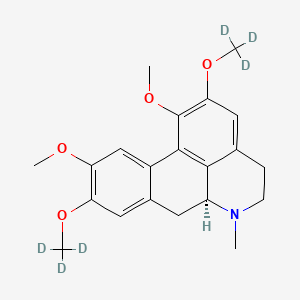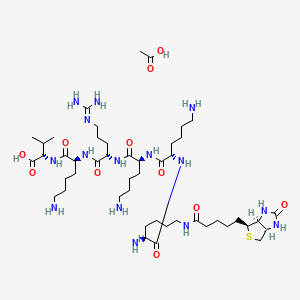
Antiparasitic agent-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiparasitic agent-7 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques. The production process is designed to be cost-effective and environmentally friendly, ensuring a consistent supply of high-quality this compound for medical use.
Analyse Des Réactions Chimiques
Types of Reactions
Antiparasitic agent-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its antiparasitic properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often evaluated for their antiparasitic activity to identify the most potent compounds.
Applications De Recherche Scientifique
Antiparasitic agent-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.
Medicine: this compound is evaluated in preclinical and clinical studies for its efficacy and safety in treating parasitic diseases.
Industry: The compound is used in the development of new antiparasitic formulations and in the production of veterinary medicines.
Mécanisme D'action
The mechanism of action of Antiparasitic agent-7 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes or receptors, disrupting essential biological processes such as DNA replication, protein synthesis, or metabolic pathways. This leads to the death of the parasite or inhibition of its growth, effectively treating the infection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antiparasitic agent-7 include other antiparasitic agents such as:
Benzimidazoles: These compounds also target parasitic enzymes and have a broad spectrum of activity against various parasites.
Avermectins: Known for their efficacy against nematodes and arthropods, avermectins share some structural similarities with this compound.
Imidazoles: These compounds are used to treat protozoal infections and have mechanisms of action similar to this compound.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to target a broader range of parasites with high efficacy. Its ability to undergo various chemical modifications also makes it a versatile compound for developing new antiparasitic drugs.
Propriétés
Formule moléculaire |
C18H15N3O5 |
|---|---|
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C18H15N3O5/c1-11(16(22)14-5-3-4-6-15(14)21(23)24)18-19-17(20-26-18)12-7-9-13(25-2)10-8-12/h3-10,16,22H,1H2,2H3 |
Clé InChI |
WBVYYNPRXBIFTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=CC=C3[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


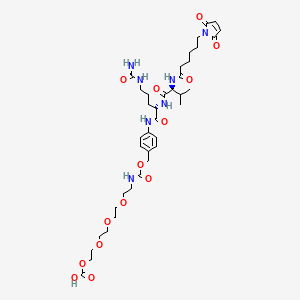
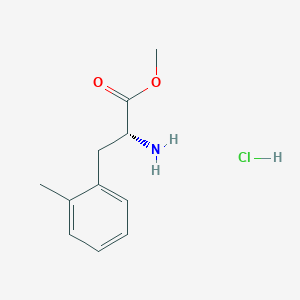
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
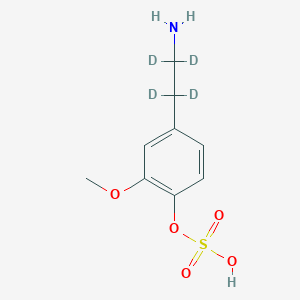

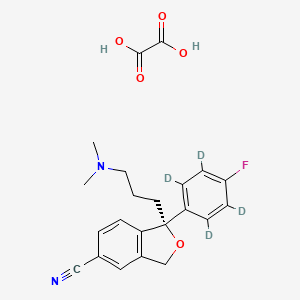
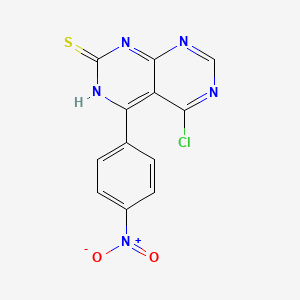
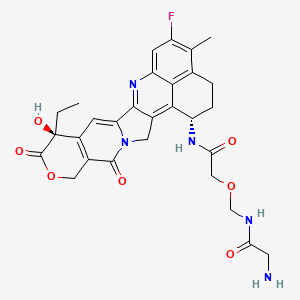
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
